Elucidating the Intricate Architecture of Jatrophane 3: A Technical Guide
Elucidating the Intricate Architecture of Jatrophane 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Jatrophane diterpenes represent a large and structurally diverse family of natural products isolated predominantly from the Euphorbiaceae family of plants.[1][2][3] These macrocyclic compounds are of significant interest to the scientific community due to their complex molecular frameworks and a wide array of promising biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversing capabilities.[1][2][3][4] This technical guide provides an in-depth overview of the methodologies and analytical processes involved in the chemical structure elucidation of a specific jatrophane polyester, designated as Jatrophane 3, isolated from Euphorbia platyphyllos. The process relies on a synergistic combination of chromatographic separation techniques and advanced spectroscopic analysis.
Isolation and Purification Protocol
The journey to elucidating a chemical structure begins with the isolation of the pure compound from its natural source. The protocol for obtaining Jatrophane 3 involves a multi-step extraction and purification process designed to separate the target molecule from a complex mixture of plant metabolites.
Experimental Protocol:
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Plant Material and Extraction: Whole, dried plants of Euphorbia platyphyllos are used as the starting material. The plant material is first subjected to extraction with a solvent, such as chloroform (CHCl₃), to create a crude extract containing a mixture of compounds.[1]
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Initial Chromatographic Separation: The crude CHCl₃ extract is initially fractionated using polyamide column chromatography (CC).[1] This step provides a coarse separation of the components based on their polarity.
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Vacuum Liquid Chromatography (VLC): The fractions obtained from column chromatography are further subjected to VLC for a more refined separation, yielding numerous sub-fractions.
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Final Purification: The final purification of Jatrophane 3 is achieved through a combination of preparative Thin Layer Chromatography (prep. TLC) and Normal Phase High-Performance Liquid Chromatography (NP-HPLC), which provides the high resolution needed to isolate the pure compound.[1]
Caption: Isolation and purification workflow for Jatrophane 3.
Spectroscopic Structure Elucidation
With the pure compound in hand, a suite of spectroscopic techniques is employed to piece together its molecular structure atom by atom. This process is a logical progression from determining the molecular formula to establishing connectivity and finally, defining the three-dimensional arrangement (stereochemistry).
Methodology:
The structural determination of Jatrophane 3 was accomplished using a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and a series of advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments.[1] All NMR spectra were recorded in deuterated chloroform (CDCl₃).
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Molecular Formula Determination (HR-ESI-MS): The first step is to determine the exact molecular formula. HR-ESI-MS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous calculation of the elemental composition.
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1D NMR Spectroscopy (¹H and ¹³C):
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¹H-NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
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¹³C-NMR (with JMOD/DEPT): Reveals the number of carbon atoms and distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
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2D NMR Spectroscopy (COSY, HMQC, HMBC, NOESY):
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¹H,¹H-COSY: Identifies protons that are coupled to each other (typically separated by 2-3 bonds), allowing for the assembly of molecular fragments or "spin systems".[1] For Jatrophane 3, this helped establish three main correlated H-atom sequences.[1]
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HMQC (or HSQC): Correlates each proton signal with its directly attached carbon atom, providing unambiguous C-H attachments.[1]
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HMBC: This is a cornerstone experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are 2-3 bonds away, connecting the fragments identified by COSY and placing quaternary carbons and functional groups.[1] Key HMBC correlations were essential to connect the molecular fragments and assign the positions of the acetate and benzoate groups.[1]
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NOESY: This experiment is crucial for determining the relative stereochemistry. It identifies protons that are close to each other in space, regardless of their bonding connectivity. These through-space correlations (Nuclear Overhauser Effects) allow for the assignment of the relative configuration of stereocenters and the conformation of the macrocyclic ring.[1]
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Caption: Logical workflow for spectroscopic structure elucidation.
Quantitative Data Summary
The following tables summarize the key NMR spectroscopic data used for the structure elucidation of Jatrophane 3, isolated from Euphorbia platyphyllos.[1]
Table 1: ¹H-NMR Data for Jatrophane 3 (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.30, 1.80 | m, m | |
| 2 | 2.10 | m | |
| 3 | 4.94 | d | 10.0 |
| 4 | 5.86 | d | 10.0 |
| 5 | 6.52 | s | |
| 7 | 5.60 | d | 3.5 |
| 8 | 5.60 | d | 3.5 |
| 9 | 5.75 | s | |
| 11 | 5.92 | d | 16.0 |
| 12 | 5.48 | dd | 16.0, 8.5 |
| 13 | 2.80 | m | |
| 14 | 5.35 | d | 3.0 |
| 16 (Me) | 1.12 | d | 7.0 |
| 17 (Me) | 1.28 | s | |
| 18 (Me) | 0.92 | d | 7.0 |
| 19 (Me) | 0.88 | d | 7.0 |
| 20 (Me) | 1.15 | d | 7.0 |
| OAc | 2.18, 2.05, 2.02, 1.98, 1.96 | s | |
| OBz | 8.00 (o), 7.55 (p), 7.42 (m) |
Data sourced from Helvetica Chimica Acta, Vol. 86 (2003).[1]
Table 2: ¹³C-NMR Data for Jatrophane 3 (125 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 39.0 | 14 | 75.0 |
| 2 | 34.5 | 15 | 82.5 |
| 3 | 82.3 | 16 (Me) | 15.1 |
| 4 | 130.4 | 17 (Me) | 22.0 |
| 5 | 139.8 | 18 (Me) | 17.5 |
| 6 | 78.0 | 19 (Me) | 17.4 |
| 7 | 73.8 | 20 (Me) | 15.0 |
| 8 | 73.8 | OAc (CO) | 170.8, 170.5, 170.2, 169.8, 169.6 |
| 9 | 72.3 | OAc (Me) | 21.5, 21.3, 21.2, 21.1, 21.0 |
| 10 | 40.7 | OBz (CO) | 165.5 |
| 11 | 139.1 | OBz (Ar) | 133.0, 130.0, 129.6, 128.3 |
| 12 | 128.5 | ||
| 13 | 41.5 |
Data sourced from Helvetica Chimica Acta, Vol. 86 (2003).[1]
Table 3: Key HMBC and NOESY Correlations for Jatrophane 3
| Proton | Key HMBC Correlations (to Carbon) | Key NOESY Correlations (to Proton) |
| H-3 | C-1, C-2, C-4, C-5, C-16, Bz(CO) | H-4, H-16 |
| H-5 | C-3, C-4, C-6, C-7, C-15 | H-9, AcO-C(7) |
| H-17 | C-5, C-6, C-7, C-8 | H-4, H-7/8, H-13 |
| H-18 | C-9, C-10, C-11, C-19 | H-9 |
| H-19 | C-9, C-10, C-11, C-18 | H-7/8 |
Correlations are illustrative of the data used to build the final structure.[1]
Conclusion
The complete chemical structure elucidation of Jatrophane 3 is a testament to the power of modern analytical chemistry. Through a systematic process of isolation and purification, followed by the integrated application of mass spectrometry and advanced 1D and 2D NMR techniques, the complex, poly-oxygenated macrocyclic structure was successfully determined.[1] The detailed analysis of COSY, HMBC, and particularly NOESY spectra was indispensable for establishing the planar structure and the relative stereochemistry of this intricate molecule. Such detailed structural information is the critical foundation upon which future research into the synthesis, structure-activity relationships, and therapeutic potential of jatrophane diterpenes can be built.
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
